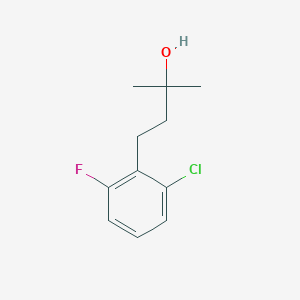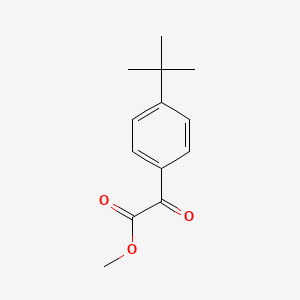
Methyl 4-tert-butylbenzoylformate
Overview
Description
Methyl 4-tert-butylbenzoylformate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-tert-butylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-tert-butylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds
Methyl 4-tert-butylbenzoylformate plays a role in the synthesis of rare-earth metal compounds with diverse arrangements of metal atoms and nuclearities. These compounds demonstrate varying magnetic behaviors, including weak ferromagnetic and antiferromagnetic interactions, and some exhibit single-molecule magnet behavior (Yadav et al., 2015).
Solubility in Organic Solvents
Research on the solubility of para-tert-butylbenzoic acid in various organic solvents, including methyl 4-tert-butylbenzoate, has been conducted. This provides valuable information for chemical engineering and pharmaceutical formulation (Aniya et al., 2017).
Application in Fujiwara-Moritani Reactions
Methyl 4-tert-butylbenzoylformate can be used as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating milder reaction conditions (Liu & Hii, 2011).
Vapor Pressure, Density, and Viscosity Measurements
Studies have been conducted to measure and model the properties of methyl 4-tert-butylbenzoate, such as its saturated vapor pressure, density, refractive indices, and viscosity. These properties are crucial for industrial applications and chemical processes (Aniya et al., 2017).
α-Methylation of 1,3-Dicarbonyl Compounds
Research indicates that methyl 4-tert-butylbenzoylformate can be used in the α-methylation of 1,3-dicarbonyl compounds, providing a novel method for synthesizing α-methyl derivatives (Guo et al., 2014).
Ritter Reaction for t-Butyl Amides Synthesis
Methyl 4-tert-butylbenzoylformate is involved in the scalable Ritter reaction method for synthesizing t-butyl amides, a significant process in organic chemistry and pharmaceutical manufacturing (Milne & Baum, 2014).
properties
IUPAC Name |
methyl 2-(4-tert-butylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJIBIBGOKDPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-tert-butylbenzoylformate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



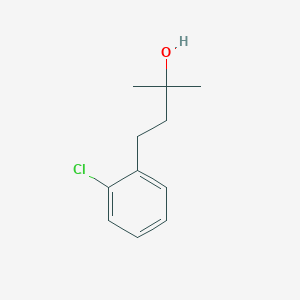

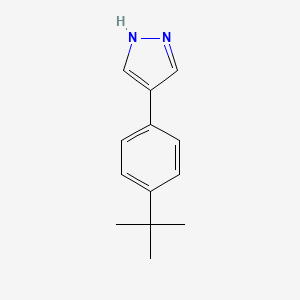



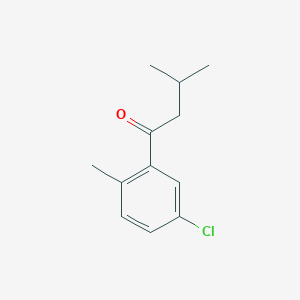
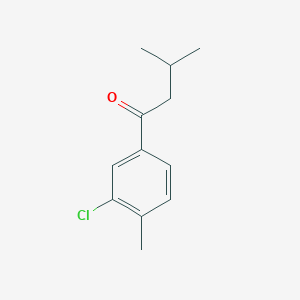
![[3-(2,5-Dimethylphenyl)phenyl]methanol](/img/structure/B7848314.png)
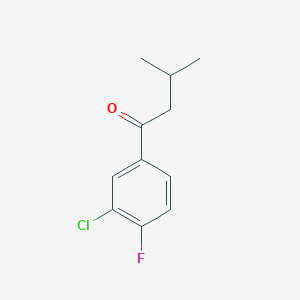
![[3-(2-Fluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7848318.png)
![(3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848319.png)
![(4'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848327.png)
